molecular formula C12H13Cl2FN2 B2664920 7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride CAS No. 2287290-02-0

7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride

Cat. No.: B2664920
CAS No.: 2287290-02-0
M. Wt: 275.15
InChI Key: JLFCJSXHLYTEMV-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of chlorine, fluorine, and methyl groups attached to the indole core, which may contribute to its specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride typically involves multi-step organic reactions. One common approach includes:

    Starting Material Preparation: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.

    Halogenation: Introduction of the chlorine and fluorine atoms is achieved through halogenation reactions. For instance, chlorination can be performed using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), while fluorination might involve reagents like diethylaminosulfur trifluoride (DAST).

    Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Cyclization: The final step involves cyclization to form the tetrahydropyrido[4,3-b]indole structure, which can be facilitated by acidic or basic conditions depending on the specific reaction pathway.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for halogenation and methylation steps, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles such as amines or thiols replace the chlorine or fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced indole derivatives

    Substitution: Amino or thio-substituted indole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, indole derivatives are known for their pharmacological activities. This compound could be investigated for its potential as an antiviral, anticancer, or antimicrobial agent, given the known activities of related indole compounds .

Medicine

In medicine, this compound might be explored for its therapeutic potential. Indole derivatives have been studied for their roles in treating various diseases, including cancer, viral infections, and neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride would depend on its specific biological target. Generally, indole derivatives interact with various molecular targets such as enzymes, receptors, and DNA. The presence of chlorine and fluorine atoms might enhance binding affinity and specificity to these targets, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-6-fluoro-1,2,3,4-tetrahydropyrido[4,3-b]indole
  • 5-Methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole
  • 6-Fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole

Uniqueness

The uniqueness of 7-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives. The combination of chlorine, fluorine, and methyl groups can influence its electronic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2.ClH/c1-16-10-4-5-15-6-8(10)7-2-3-9(13)11(14)12(7)16;/h2-3,15H,4-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFCJSXHLYTEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C3=C1C(=C(C=C3)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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